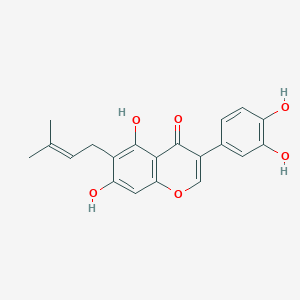
5,7,3',4'-Tetrahydroxy-6-prenylisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Prenylorobol is a flavonoid compound derived from the plant Cudrania tricuspidata. This compound is known for its neuroprotective properties and has been studied for its potential therapeutic applications in treating neurodegenerative diseases .
Preparation Methods
6-Prenylorobol can be synthesized through various methods. One common approach involves the extraction of orobol derivatives from the fruits of Cudrania tricuspidata using ethanol. The extraction process typically involves a 50% ethanol solution, which is used to isolate orobol, 6-prenylorobol, and 6,8-diprenylorobol
Chemical Reactions Analysis
6-Prenylorobol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-prenylorobol can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
6-Prenylorobol has been extensively studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxins like 6-hydroxydopamine. This compound enhances proteasome activity and promotes the degradation of α-synuclein and synphilin-1, which are associated with neurodegenerative diseases such as Parkinson’s disease . Additionally, 6-prenylorobol has been investigated for its anti-inflammatory, antioxidative, and antitumor properties .
Mechanism of Action
The mechanism of action of 6-prenylorobol involves enhancing the ubiquitin/proteasome-dependent degradation of α-synuclein and synphilin-1. This process helps in reducing the accumulation of these proteins, which are implicated in the pathogenesis of neurodegenerative diseases. The compound also inhibits the excessive generation of reactive oxygen species and attenuates the cleavage of caspase-3, caspase-9, and PARP, thereby protecting neuronal cells from apoptosis .
Comparison with Similar Compounds
6-Prenylorobol is similar to other flavonoid compounds such as orobol and 6,8-diprenylorobol. These compounds share similar neuroprotective properties and mechanisms of action. 6-prenylorobol is unique in its specific prenylation pattern, which may contribute to its distinct biological activities. Other similar compounds include 6-C-prenylorobol, 6-C-prenylorobol 3’-methyl ether, and 8-C-prenyldihydroisorhamnetin .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17-18(19(12)24)20(25)13(9-26-17)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGLJWRKAXLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














